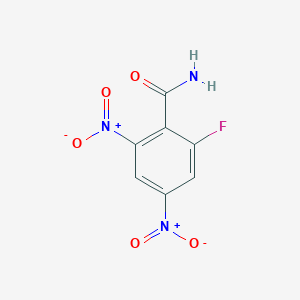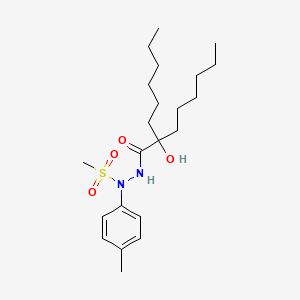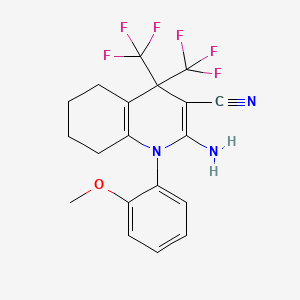![molecular formula C29H28N2O4S B11514399 3,4,5-trimethoxy-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzamide](/img/structure/B11514399.png)
3,4,5-trimethoxy-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trimethoxybenzamide core and a pyridinylmethyl group substituted with methylsulfanyl and diphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the trimethoxybenzamide core, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. The methylsulfanyl and diphenyl groups are then introduced using appropriate reagents and reaction conditions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide
Uniqueness
3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE is unique due to the presence of the methylsulfanyl and diphenyl groups on the pyridinylmethyl moiety. These functional groups impart specific chemical properties and reactivity that distinguish it from other similar compounds. The unique structure of this compound allows for specific interactions with molecular targets, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C29H28N2O4S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(2-methylsulfanyl-4,6-diphenylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C29H28N2O4S/c1-33-25-15-21(16-26(34-2)27(25)35-3)28(32)30-18-23-22(19-11-7-5-8-12-19)17-24(31-29(23)36-4)20-13-9-6-10-14-20/h5-17H,18H2,1-4H3,(H,30,32) |
InChI Key |
AUJDRIIIGYRXND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C(N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11514317.png)

![4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine](/img/structure/B11514333.png)
![Tert-butyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11514346.png)
![1-butyl-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11514347.png)
![Diethyl 1-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11514355.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514360.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514362.png)


![(4E)-2-(4-fluorophenyl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11514398.png)
![N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide](/img/structure/B11514402.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11514405.png)
![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone](/img/structure/B11514408.png)
